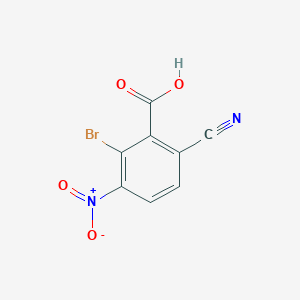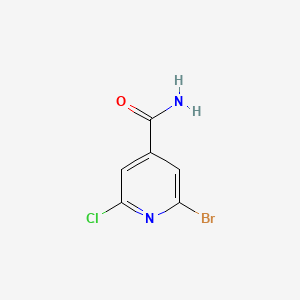
2',5'-Dichloro-3'-fluorophenacyl bromide
Overview
Description
2’,5’-Dichloro-3’-fluorophenacyl bromide is a chemical compound that belongs to the class of phenacyl bromides. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenacyl bromide structure. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 2’,5’-Dichloro-3’-fluorophenacyl bromide typically involves the reaction of 2’,5’-dichloro-3’-fluoroacetophenone with bromine. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of more efficient and scalable processes to produce the compound in larger quantities .
Chemical Reactions Analysis
2’,5’-Dichloro-3’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The reaction conditions can vary depending on the desired product, but they often involve moderate temperatures and atmospheric pressure.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
2’,5’-Dichloro-3’-fluorophenacyl bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of various substituted phenacyl derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3’-fluorophenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2’,5’-Dichloro-3’-fluorophenacyl bromide can be compared with other similar compounds such as:
2’,3’-Dichloro-5’-fluorophenacyl bromide: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
2-Bromo-2′,6′-dichloro-3′-fluoroacetophenone: Another similar compound with slight variations in the substitution pattern.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Although not a phenacyl bromide, this compound shares some structural similarities and is used in similar applications
2’,5’-Dichloro-3’-fluorophenacyl bromide stands out due to its unique substitution pattern, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(2,5-dichloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSCRXOWEIMHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)







![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)
